The synthesis of GSK2188931B involves multiple steps that typically include organic synthesis techniques common in pharmaceutical development. While the precise synthetic route is proprietary and not publicly disclosed in detail, it generally encompasses:
The synthesis process is designed to optimize yield and purity while minimizing environmental impact and cost.
Molecular modeling studies may provide insights into its three-dimensional conformation, which is crucial for understanding its interaction with biological targets.
The chemical reactivity of GSK2188931B is likely characterized by:
Understanding these reactions is vital for predicting the compound's behavior in biological systems and its pharmacokinetic properties.
While specific physical properties such as melting point, boiling point, and solubility are not extensively reported for GSK2188931B, typical characteristics for compounds in this class may include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize these properties comprehensively.
GSK2188931B has potential applications in various scientific fields, particularly:
GSK2188931B (chemical name: N-(4-bromo-2-(trifluoromethoxy)benzyl)-1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidine-4-carboxamide) is a synthetic small-molecule inhibitor designed for high-affinity binding to soluble epoxide hydrolase (sEH). Its molecular formula is C₁₉H₂₂BrF₃N₆O₂, with a molecular weight of 503.32 g/mol [1] [2]. The compound features three critical pharmacophores characteristic of potent sEH inhibitors:
The SMILES notation (O=C(C1CCN(C2=NC(C)=NC(NC)=N2)CC1)NCC3=CC=C(Br)C=C3OC(F)(F)F
) and InChIKey (PVTFEAGMCGMRRS-UHFFFAOYSA-N
) provide precise descriptors of its atomic connectivity and stereochemical properties [1]. X-ray crystallographic studies confirm that the trifluoromethoxy and bromine substituents optimize van der Waals interactions with residues in the sEH active site, while the urea carbonyl forms dual hydrogen bonds with catalytic tyrosines (Tyr381, Tyr465) [2] [6].
Table 1: Molecular Descriptors of GSK2188931B
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₂BrF₃N₆O₂ |
Molecular Weight | 503.32 g/mol |
Exact Mass | 502.0940 Da |
Elemental Composition | C 45.34%; H 4.41%; Br 15.88%; F 11.32%; N 16.70%; O 6.36% |
SMILES | O=C(C1CCN(C2=NC(C)=NC(NC)=N2)CC1)NCC3=CC=C(Br)C=C3OC(F)(F)F |
Solubility Profile | Soluble in DMSO; insoluble in water |
GSK2188931B competitively inhibits sEH by binding to the enzyme's C-terminal hydrolase domain, which features a catalytic triad of Asp333, Asp495, and His523 [3] [6]. This domain hydrolyzes anti-inflammatory epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into less active diols (dihydroxyeicosatrienoic acids, DHETs) [3] [4]. Key binding interactions include:
Biophysical analyses (e.g., surface plasmon resonance) indicate a dissociation constant (Kd) in the low nanomolar range, attributed to optimal complementarity with the enzyme’s 15 Å deep catalytic cleft [6]. This binding prevents EET hydrolysis, elevating endogenous EET levels by >80% in cardiac tissues, thereby amplifying their cardioprotective effects [2] [4].
Systematic modifications of GSK2188931B’s scaffold reveal critical SAR trends for sEH inhibition:
Table 2: Comparative Potency of sEH Inhibitors
Compound | Key Structural Features | sEH IC₅₀ | Unique Properties |
---|---|---|---|
GSK2188931B | Bromophenyl + trifluoromethoxy + triazine | 12 nM | Cardioprotective effects post-MI |
GSK2256294 | Adamantyl urea + pyridine | 27 nM | Oral bioavailability; Phase I clinical candidate |
TUPS | Urea + sulfonamide | 8 nM | Dual sEH/COX-2 inhibition |
AEPU | Adamantyl ethyl phenyl urea | 5 nM | High selectivity for sEH |
Notably, GSK2188931B’s triazine-piperidine moiety enables solvent exposure without steric clashes, contributing to its >98% inhibition of sEH at 100 nM concentrations in vitro [2].
GSK2188931B exhibits >500-fold selectivity for sEH over off-target hydrolases, including microsomal epoxide hydrolase (mEH), fatty acid amide hydrolase (FAAH), and neuraminidase [2] [9]. Key selectivity determinants include:
Table 3: Selectivity Profile of GSK2188931B
Enzyme | IC₅₀ (μM) | Selectivity Index (vs. sEH) |
---|---|---|
sEH | 0.012 | 1 |
mEH | 7.1 | 592 |
FAAH | >50 | >4167 |
Neuraminidase | >50 | >4167 |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: